N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Overview
Description
N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that features a chlorobenzyl group, a morpholine ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an amine to form the chlorobenzyl intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Formation of the Ethanediamide Backbone: Finally, the compound is reacted with ethylenediamine to form the ethanediamide backbone.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.
Medicine: Exploration as a precursor in the development of pharmaceutical compounds.
Industry: Use in the production of specialty chemicals or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N’-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(4-chlorobenzyl)-N’-[2-(pyrrolidin-4-yl)ethyl]ethanediamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-13-3-1-12(2-4-13)11-18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-11H2,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBAFVJGBDIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390091 | |
Record name | STK168782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6215-82-3 | |
Record name | STK168782 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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